Octylbenzene-d22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

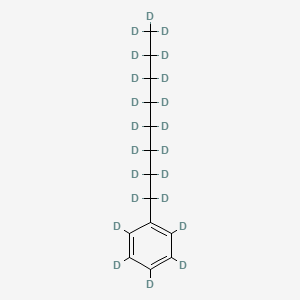

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22 |

|---|---|

Molecular Weight |

212.46 g/mol |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)benzene |

InChI |

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D |

InChI Key |

CDKDZKXSXLNROY-FEGNEZOYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Octylbenzene-d22 chemical properties and specifications

An In-Depth Technical Guide to Octylbenzene-d22: Chemical Properties, Specifications, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common analytical applications of this compound. This deuterated aromatic hydrocarbon is a crucial internal standard for quantitative analysis, particularly in mass spectrometry-based methods, offering high precision and accuracy in various research and development settings.

Core Chemical Properties and Specifications

This compound, also known as 1-Phenyloctane-d22, is a saturated analog of octylbenzene where all 22 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of octylbenzene and structurally related compounds.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | n-Octylbenzene-d22 | [1][2] |

| Synonym(s) | 1-Phenyloctane-d22, 1-(Octyl-d17)Benzene-2,3,4,5,6-d5 | [1][3] |

| CAS Number | 1219799-28-6 | [1] |

| Molecular Formula | C₁₄D₂₂ | |

| Molecular Weight | 212.46 g/mol | |

| Isotopic Enrichment | ≥98 atom % D | |

| Appearance | Colorless to light yellow liquid |

Table 2: Physical and Chemical Specifications

| Specification | Value | Source |

| Purity | Typically ≥98% | |

| Boiling Point (non-deuterated) | 261-263 °C | |

| Melting Point (non-deuterated) | -36 °C | |

| Density (non-deuterated) | 0.858 g/mL at 25 °C | |

| Refractive Index (non-deuterated) | 1.483-1.485 at 20 °C | |

| Storage Conditions | Store at room temperature or -20°C for long-term storage. | |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | |

| Solubility | Immiscible with water. Soluble in most organic solvents. |

Note: Physical properties such as boiling point, melting point, density, and refractive index are for the non-deuterated form (Octylbenzene, CAS: 2189-60-8) and serve as a close approximation for the deuterated analog.

Role in Quantitative Analysis

Deuterated internal standards are the gold standard in quantitative mass spectrometry. This compound is utilized as an internal standard to correct for variations during sample preparation, injection, and ionization. Because it is chemically almost identical to the analyte of interest (the non-deuterated octylbenzene), it co-elutes during chromatographic separation and experiences similar matrix effects, but is distinguishable by its higher mass. This ensures a more accurate and precise quantification of the target analyte.

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in typical quantitative analytical workflows, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of the analyte (Octylbenzene) and the internal standard (this compound) for calibration and sample analysis.

Materials:

-

Octylbenzene (analytical standard grade)

-

This compound

-

High-purity solvent (e.g., methanol, acetonitrile, or hexane, compatible with the analytical method)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of Octylbenzene and this compound into separate 10 mL volumetric flasks.

-

Record the exact weight.

-

Dissolve the compounds in the chosen solvent and fill to the mark.

-

Calculate the precise concentration of each stock solution.

-

Store stock solutions at -20°C in amber vials to prevent degradation.

-

-

Working Standard Solution Preparation:

-

Prepare a series of calibration standards by performing serial dilutions of the Octylbenzene stock solution to cover the expected concentration range of the analyte in the samples.

-

Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration that provides a stable and robust signal in the mass spectrometer.

-

Sample Preparation and Analysis by GC-MS

Objective: To quantify Octylbenzene in a sample matrix using this compound as an internal standard. This protocol is based on general principles outlined in standardized methods like ASTM D5769 for aromatic compound analysis.

Materials:

-

Sample containing Octylbenzene

-

Prepared calibration standards and internal standard working solution

-

GC-MS system with a suitable capillary column (e.g., non-polar, like a 5% phenyl-methylpolysiloxane)

-

Autosampler vials with inserts

Procedure:

-

Sample and Calibrator Spiking:

-

To a known volume or weight of each calibration standard and sample, add a precise and consistent volume of the this compound working internal standard solution.

-

For example, add 10 µL of a 10 µg/mL this compound solution to 1 mL of each sample and calibration standard.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample or standard into the GC-MS.

-

Chromatography: Use a temperature program that effectively separates Octylbenzene from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

Monitor characteristic ions for Octylbenzene (e.g., m/z 91, 190).

-

Monitor characteristic ions for this compound (e.g., m/z 98, 212).

-

-

-

Data Analysis:

-

Integrate the peak areas for the target analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

-

Determine the concentration of Octylbenzene in the samples by applying the response ratio to the calibration curve.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for using a deuterated internal standard in a quantitative analytical method.

Caption: Quantitative analysis workflow using a deuterated internal standard.

This comprehensive guide provides essential information for the effective use of this compound in quantitative analytical studies. Its well-defined properties and the established methodologies for its application make it an invaluable tool for researchers and scientists in various fields.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Octylbenzene-d22

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and complete isotopic labeling of octylbenzene to yield octylbenzene-d22. This deuterated analog, in which all 22 protium atoms are replaced by deuterium, serves as an invaluable tool in various scientific disciplines. Its applications range from use as an internal standard in mass spectrometry-based quantitative analysis to a tracer for metabolic studies and a probe in mechanistic investigations of chemical reactions. The increased mass and stronger carbon-deuterium bonds can also impart a significant kinetic isotope effect, which is leveraged in pharmaceutical development to enhance the metabolic stability of drug candidates.

This document outlines a robust two-stage synthetic strategy: the initial preparation of n-octylbenzene via Friedel-Crafts acylation followed by Clemmensen reduction, and the subsequent perdeuteration through heterogeneous catalytic hydrogen-deuterium (H/D) exchange. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and adaptation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, starting from benzene. The data is presented on a per-mole basis of the initial benzene reactant for clarity and scalability.

| Parameter | Stage 1: Friedel-Crafts Acylation | Stage 2: Clemmensen Reduction | Stage 3: Perdeuteration | Overall |

| Primary Reactants | Benzene, Octanoyl Chloride | Octanophenone | n-Octylbenzene, D₂O | - |

| Key Reagents | Aluminum Chloride (AlCl₃) | Zinc Amalgam (Zn(Hg)), HCl | Platinum on Carbon (Pt/C) | - |

| Reactant Molar Ratio | 1 : 1.1 : 1.2 (Benzene:Octanoyl Chloride:AlCl₃) | 1 : 4 (Ketone:Zn(Hg)) | 1 : 50 (Octylbenzene:D₂O) | - |

| Typical Yield | ~85-95% | ~80-90% | >95% | ~65-80% |

| Product Molecular Weight | 204.31 g/mol (Octanophenone) | 190.32 g/mol (n-Octylbenzene) | 212.46 g/mol (this compound) | - |

| Isotopic Purity | N/A | N/A | >98 atom % D | >98 atom % D |

Experimental Protocols

Stage 1: Synthesis of 1-Phenyl-1-octanone (Octanophenone) via Friedel-Crafts Acylation

The Friedel-Crafts acylation is employed to introduce the octanoyl group to the benzene ring. This method is preferable to direct alkylation as it avoids carbocation rearrangements, thus ensuring the formation of the linear octyl chain precursor.[1][2][3]

Materials:

-

Benzene (anhydrous)

-

Octanoyl chloride

-

Aluminum chloride (anhydrous powder)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water (deionized)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: The mixture is cooled to 0 °C in an ice bath, and anhydrous benzene (1.0 eq) is added slowly.

-

Acyl Chloride Addition: Octanoyl chloride (1.1 eq) is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous stirring is essential during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

-

Quenching: The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude octanophenone is then purified by vacuum distillation.

Stage 2: Synthesis of n-Octylbenzene via Clemmensen Reduction

The carbonyl group of octanophenone is reduced to a methylene group using the Clemmensen reduction, which is effective for aryl-alkyl ketones and is performed under acidic conditions.[4][5]

Materials:

-

Octanophenone (from Stage 1)

-

Zinc amalgam (Zn(Hg))

-

Hydrochloric acid (concentrated)

-

Toluene

-

Water (deionized)

-

Anhydrous calcium chloride

Preparation of Zinc Amalgam:

-

Granular zinc is washed with dilute HCl to activate the surface.

-

The activated zinc is then stirred with a solution of mercuric chloride in water for a few minutes.

-

The resulting zinc amalgam is decanted and washed thoroughly with water.

Procedure:

-

Reaction Setup: A round-bottom flask is charged with zinc amalgam (4 eq), concentrated hydrochloric acid, water, and toluene.

-

Ketone Addition: Octanophenone (1.0 eq) is added to the flask.

-

Reflux: The mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated HCl are added periodically during the reflux period (typically 4-6 hours) to maintain the acidic conditions.

-

Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and dried over anhydrous calcium chloride.

-

Purification: The solvent is removed by distillation, and the resulting n-octylbenzene is purified by vacuum distillation.

Stage 3: Perdeuteration of n-Octylbenzene to this compound

The final and critical step is the complete hydrogen-deuterium exchange on both the aromatic ring and the aliphatic side chain. This is achieved using a heterogeneous platinum catalyst with heavy water as the deuterium source under elevated temperature and pressure.

Materials:

-

n-Octylbenzene (from Stage 2)

-

Deuterium oxide (D₂O, 99.8 atom % D or higher)

-

Platinum on activated carbon (Pt/C, 5-10 wt. %)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Charging: A high-pressure autoclave is charged with n-octylbenzene (1.0 eq), deuterium oxide (a large excess, e.g., 50 eq), and the Pt/C catalyst (e.g., 10% by weight relative to octylbenzene).

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., argon) to remove air.

-

Reaction: The mixture is heated to a high temperature (e.g., 180-220 °C) with vigorous stirring. The reaction is maintained under the autogenous pressure for an extended period (e.g., 24-72 hours) to ensure complete H/D exchange.

-

Monitoring (Optional): If the reactor setup allows, the reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR (disappearance of proton signals) or mass spectrometry (increase in molecular weight).

-

Work-up: After cooling the reactor to room temperature and venting any pressure, the reaction mixture is filtered to remove the Pt/C catalyst. The catalyst can be washed with a small amount of a deuterated solvent (e.g., benzene-d6) to recover any adsorbed product.

-

Purification: The organic layer is separated from the D₂O. The product, this compound, is dried (e.g., with anhydrous MgSO₄) and can be further purified by vacuum distillation if necessary. The isotopic purity should be confirmed by mass spectrometry and the absence of signals in the ¹H NMR spectrum.

Synthetic and Experimental Workflows

The following diagrams illustrate the overall synthetic pathway and the specific workflow for the perdeuteration step.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for the perdeuteration step.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

A Technical Guide to the Physical Characteristics of Deuterated Octylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated octylbenzene, with a focus on its core properties. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated compounds.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule. These alterations, stemming from the increased mass and differences in bond vibrational energies, can have significant implications in various scientific applications, including mass spectrometry-based metabolic studies and the development of drugs with modified pharmacokinetic profiles.

Core Physical Properties

Table 1: General Properties

| Property | n-Octylbenzene (C₁₄H₂₂) | n-Octylbenzene-d5 (C₁₄H₁₇D₅) | Data Source |

| Molecular Weight ( g/mol ) | 190.32 | 195.36 | [1][2] |

| CAS Number | 2189-60-8 | 1219799-23-1 | [2][3] |

| Isotopic Enrichment | Not Applicable | 98 atom % D | [2] |

Table 2: Thermal and Optical Properties

| Property | n-Octylbenzene | n-Octylbenzene-d5 (Estimated) | Data Source (n-Octylbenzene) |

| Boiling Point (°C) | 261-263 | ~261-263 | |

| Melting Point (°C) | -36 | Slightly higher than -36 | |

| Density (g/mL at 25°C) | 0.858 | Slightly higher than 0.858 | |

| Refractive Index (n20/D) | 1.484 | Slightly higher than 1.484 |

Note on Estimated Values: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Typically, deuteration leads to a slight increase in density and melting point due to the greater mass of deuterium and altered intermolecular forces. The boiling point often remains very similar.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of deuterated octylbenzene are not explicitly available. However, standard methodologies for characterizing liquid organic compounds would be employed.

Synthesis of Deuterated Octylbenzene

A general method for the preparation of deuterated hydrocarbons involves the exchange of hydrogen for deuterium using deuterium gas over a metal catalyst.

Protocol for H/D Exchange:

-

Catalyst Preparation: A supported catalyst, such as platinum, palladium, or rhodium on carbon, is placed in a reaction vessel.

-

Reactant Addition: Non-deuterated octylbenzene is added to the vessel.

-

Deuterium Introduction: The vessel is purged with deuterium gas, and the reaction is heated to a temperature typically between 190-200°C.

-

Reaction Monitoring: The progress of the deuteration is monitored over time by taking small samples and analyzing them using mass spectrometry to determine the level of deuterium incorporation.

-

Purification: Upon completion, the deuterated octylbenzene is separated from the catalyst (e.g., by filtration) and purified, typically by vacuum distillation.

Measurement of Physical Properties

Standard laboratory procedures are used to measure the physical properties of the purified deuterated octylbenzene.

-

Density: The density can be determined using a pycnometer or a digital density meter (oscillating U-tube). The instrument is calibrated with a substance of known density (e.g., deionized water) at a controlled temperature. The sample is then introduced, and its density is measured.

-

Refractive Index: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. A small drop of the sample is placed on the prism, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Melting Point: For substances that are solid at room temperature, the melting point is determined using a melting point apparatus. As octylbenzene's melting point is -36°C, this would require a cryostat.

-

Isotopic Purity and Molecular Weight: Mass spectrometry is the primary method for confirming the molecular weight and determining the isotopic purity of the deuterated compound.

Visualizations

Logical Relationship of Deuteration Effects

The following diagram illustrates the expected impact of deuteration on the physical properties of octylbenzene.

Caption: Logical flow from deuteration to changes in physical properties.

Experimental Workflow for Characterization

This diagram outlines the general workflow for the synthesis and physical characterization of deuterated octylbenzene.

Caption: Experimental workflow for deuterated octylbenzene synthesis and analysis.

References

A Technical Guide to Octylbenzene-d22 (CAS: 1219799-28-6)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Octylbenzene-d22 is the deuterium-labeled form of octylbenzene, where all 22 hydrogen atoms have been replaced with deuterium isotopes.[1][2] This isotopic substitution makes it a valuable tool in analytical and pharmaceutical research.[1][2] Deuterated compounds are chemically similar to their non-deuterated counterparts but have a greater mass. This mass difference allows them to be easily distinguished in mass spectrometry (MS), making them ideal for use as internal standards.[3]

The primary application of this compound is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, the incorporation of deuterium into drug molecules is a strategy used in drug development to study and potentially alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a concept known as the "deuterium kinetic isotope effect". This guide provides a comprehensive overview of the technical data and common applications of this compound.

Properties and Specifications

The physical and chemical properties of this compound are summarized below. Note that while data for the deuterated compound is provided, some physical properties are listed from the non-deuterated analogue (Octylbenzene, CAS: 2189-60-8) due to limited availability of experimental data for the deuterated version. The physical properties are expected to be very similar.

Table 1: Chemical and Physical Properties

| Property | Value | Reference / Note |

| Chemical Name | n-Octylbenzene-d22 | |

| Synonym(s) | 1-Phenyloctane-d22, (1-Octyl-d17)Benzene-2,3,4,5,6-d5 | |

| CAS Number | 1219799-28-6 | |

| Molecular Formula | C₁₄D₂₂ | |

| Chemical Formula | C₆D₅(CD₂)₇CD₃ | |

| Molecular Weight | 212.46 g/mol | |

| Isotopic Enrichment | ≥ 98 atom % D | |

| Appearance | Colorless to slightly yellow liquid | Based on non-deuterated form |

| Boiling Point | 261-263 °C | Data for non-deuterated Octylbenzene |

| Melting Point | -36 °C | Data for non-deuterated Octylbenzene |

| Density | ~0.858 g/cm³ | Data for non-deuterated Octylbenzene |

| Flash Point | 107 °C | Data for non-deuterated Octylbenzene |

| Refractive Index | ~1.483-1.485 | Data for non-deuterated Octylbenzene |

Table 2: Storage and Handling

| Parameter | Recommendation | Reference |

| Storage Temperature | Room temperature or -20°C. Stock solutions can be stored below -20°C for several months. | |

| Stability | Stable if stored under recommended conditions. Re-analysis of chemical purity is advised after three years. | |

| Handling | Handle under an inert atmosphere. For higher solubility, warming to 37°C and ultrasonication can be used. | |

| Shipping | Typically shipped at ambient temperature (RT) or with blue ice upon request. |

Core Applications

Deuterium-labeled compounds are widely used in life sciences, environmental analysis, and materials science. This compound is primarily used in two key areas:

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS behaves chemically and physically like the analyte of interest but is distinguishable by the detector. Deuterated compounds are considered the gold standard for this purpose, especially in LC-MS applications.

This compound can be used as an IS for the quantification of octylbenzene or similar long-chain alkylbenzenes in various matrices. The IS is added at a known concentration to both calibration standards and unknown samples. Since the IS and the analyte co-elute in chromatography and experience similar ionization effects (or suppression), the ratio of the analyte's MS signal to the IS's MS signal can be used to calculate the analyte's concentration, correcting for variations in sample preparation, injection volume, and instrument response.

Pharmacokinetic and Metabolic Studies

Deuteration can alter the metabolic fate of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing H with D can slow down this process. This is known as the kinetic isotope effect.

This principle is used in drug discovery to:

-

Enhance Metabolic Stability: Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to a more favorable dosing regimen.

-

Elucidate Metabolic Pathways: By comparing the metabolites of a deuterated versus a non-deuterated drug, researchers can pinpoint the sites of metabolic activity on the molecule.

While this compound is not a drug itself, it serves as a model compound or building block for synthesizing more complex deuterated molecules for such studies.

Experimental Protocols

No specific experimental protocols for this compound are published in detail. However, a generalized protocol for its use as an internal standard in LC-MS analysis is provided below.

General Protocol: Use as an Internal Standard in LC-MS

This protocol outlines the steps for quantifying a target analyte (e.g., Octylbenzene) in a sample matrix (e.g., environmental water or biological plasma).

1. Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte (Octylbenzene) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a primary stock solution of the internal standard (this compound) in the same solvent, also at 1 mg/mL.

-

Store stock solutions at -20°C or -80°C to ensure stability.

2. Preparation of Calibration Standards:

-

Create a series of working calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the unknown samples.

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution. The final IS concentration should be consistent across all standards and samples.

3. Sample Preparation:

-

Thaw the unknown samples.

-

Add the same fixed amount of the this compound internal standard solution to a measured volume or weight of each unknown sample.

-

Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the matrix and remove interfering components.

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase used for LC-MS analysis.

4. LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto the LC-MS system.

-

Develop a chromatographic method that provides good separation and peak shape for the analyte and IS.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte (Octylbenzene) and the internal standard (this compound) using an appropriate ionization technique (e.g., ESI, APCI).

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting this peak area ratio against the known concentration of the analyte in the standards.

-

Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte in those samples.

Visualized Workflows and Relationships

Diagram 1: LC-MS Quantification Workflow

Caption: Workflow for using this compound as an internal standard in LC-MS analysis.

Diagram 2: Rationale for Deuteration in Drug Metabolism Studies

Caption: The kinetic isotope effect slows metabolism at a deuterated site.

References

A Technical Guide to Octylbenzene-d22 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Octylbenzene-d22, a deuterated aromatic hydrocarbon. It is intended to serve as a key resource for professionals in research and development who require a high-purity internal standard for quantitative analytical applications. This document outlines the molecule's core properties, provides a detailed experimental protocol for its use, and illustrates the analytical workflow.

Core Properties of this compound

This compound is the deuterium-labeled version of octylbenzene. The replacement of hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, without significantly altering its chemical and physical behavior. This makes it an ideal internal standard for correcting variations during sample preparation and analysis.

Quantitative Data Summary

The essential quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₄D₂₂ | [1] |

| Alternate Formula | C₆D₅(CD₂)₇CD₃ | |

| Molecular Weight | 212.46 g/mol | [1] |

| CAS Number | 1219799-28-6 | [1] |

| Isotopic Purity | ≥ 98 atom % D | |

| Appearance | Colorless to Light Yellow Liquid |

Application in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative analysis, particularly in methods involving Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The principle of using a stable isotope-labeled internal standard (SIL-IS) is to add a known quantity of the deuterated standard to samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte of interest (the unlabeled octylbenzene), it experiences similar effects during extraction, derivatization, and injection.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the analytical workflow can be effectively normalized, leading to enhanced precision and accuracy.

Experimental Protocols

The following is a generalized, detailed methodology for the use of this compound as an internal standard in a typical quantitative GC-MS analysis. This protocol should be optimized based on the specific matrix, analyte concentration, and available instrumentation.

Preparation of Standard and Stock Solutions

-

Analyte Stock Solution: Prepare a stock solution of unlabeled octylbenzene in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution to an appropriate working concentration. This concentration should be similar to the expected concentration of the analyte in the samples.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix (e.g., plasma, water, soil extract) to achieve a range of concentrations that bracket the expected sample concentrations.

Sample Preparation

-

Sample Collection: Collect the unknown samples to be analyzed.

-

Aliquoting: Transfer a precise volume or weight of each unknown sample, blank matrix, and calibration standard into separate extraction tubes.

-

Spiking with Internal Standard: Add a small, precise volume of the Internal Standard Working Solution to every tube (except the blank matrix used to assess interferences). Ensure the final concentration of the IS is uniform across all samples and calibrators.

-

Vortexing: Briefly vortex all tubes to ensure thorough mixing of the internal standard with the sample.

Analyte Extraction (Example: Liquid-Liquid Extraction)

-

Acidification/Basification (if necessary): Adjust the pH of the samples to optimize the extraction of octylbenzene.

-

Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, hexane) to each tube.

-

Vortexing/Shaking: Vortex or shake the tubes vigorously for several minutes to facilitate the transfer of the analyte and internal standard from the aqueous to the organic phase.

-

Centrifugation: Centrifuge the tubes to achieve complete phase separation.

-

Transfer of Organic Layer: Carefully transfer the organic layer to a clean set of tubes.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

GC-MS Analysis

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent compatible with the GC injection system.

-

Injection: Inject an aliquot of the reconstituted sample onto the GC-MS system.

-

Chromatographic Separation: Use a suitable GC column and temperature program to achieve chromatographic separation of octylbenzene from other matrix components. The analyte and this compound should co-elute or have very close retention times.

-

Mass Spectrometric Detection: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of both the analyte and the internal standard. Selected Ion Monitoring (SIM) is commonly used for this purpose, monitoring characteristic ions for both unlabeled and deuterated octylbenzene.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks corresponding to the analyte and the internal standard for all calibrators, quality controls, and unknown samples.

-

Calculate Peak Area Ratios: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis). Perform a linear regression analysis to determine the best-fit line, its equation (y = mx + c), and the correlation coefficient (r²).

-

Quantify Unknown Samples: Use the peak area ratios from the unknown samples to calculate their corresponding analyte concentrations using the regression equation from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for quantitative analysis using a deuterated internal standard like this compound.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Technical Guide: Solubility and Storage of Octylbenzene-d22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and recommended storage conditions for Octylbenzene-d22. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, n-octylbenzene, to predict its solubility profile. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄D₂₂ |

| Molecular Weight | 212.46 g/mol |

| CAS Number | 1219799-28-6 |

| Appearance | Colorless liquid |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively available in published literature. However, based on the non-polar aromatic hydrocarbon structure of n-octylbenzene, a qualitative solubility profile can be predicted. The principle of "like dissolves like" is the primary determinant of its solubility. N-octylbenzene is known to be immiscible with water and soluble in many organic solvents.

Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Miscible | The aromatic ring and alkyl chain of octylbenzene have similar non-polar characteristics to these solvents, leading to high miscibility. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The long alkyl chain of octylbenzene interacts favorably with the non-polar aliphatic chains of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Miscible | These solvents can effectively solvate the non-polar structure of octylbenzene. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | While polar, these solvents can dissolve non-polar compounds to some extent. Complete miscibility may not be achieved. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of DMSO makes it a poor solvent for the non-polar octylbenzene. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polarity and hydrogen-bonding nature of alcohols limit their ability to dissolve the non-polar octylbenzene. Solubility is expected to decrease with increasing alcohol polarity. |

| Aqueous | Water | Immiscible[1][2] | As a non-polar hydrocarbon, octylbenzene is immiscible with the highly polar water. |

Storage and Stability

Proper storage of this compound is crucial to maintain its isotopic and chemical purity. Recommendations from various suppliers differ slightly, suggesting that the optimal storage condition may depend on the intended use and required purity over time.

Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | [1] |

| 2-8°C (Refrigerator) | ||

| -20°C (Freezer - for pure form) | ||

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage to prevent potential oxidation. | General best practice |

| Container | Tightly sealed, light-resistant container (e.g., amber glass vial). | General best practice |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1] | [1] |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following is a generalized experimental protocol for determining the aqueous solubility of a sparingly soluble compound like this compound, based on established methods such as the OECD Guideline 105 and ASTM E1148.

1. Principle

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

2. Materials and Equipment

-

This compound

-

High-purity water (e.g., Type I or equivalent)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

-

Syringes and filters (hydrophobic, e.g., PTFE)

3. Procedure

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a known volume of high-purity water in a sealed, inert container (e.g., glass flask with a screw cap). The excess substance should be visible as a separate phase.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., agitating for 24, 48, and 72 hours and analyzing the concentration at each time point). Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the samples to stand at the constant temperature to allow for phase separation.

-

To ensure complete separation of the undissolved substance, centrifuge the samples at a suitable speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, aqueous supernatant without disturbing the undissolved layer.

-

The concentration of this compound in the aqueous phase is determined using a validated analytical method, such as GC-MS. A suitable extraction of the aqueous phase with a water-immiscible organic solvent (e.g., hexane) may be necessary to concentrate the analyte before GC analysis.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a sparingly soluble compound.

Caption: Workflow for determining the solubility of a sparingly soluble compound.

References

Navigating the Supply and Application of High-Purity Octylbenzene-d22: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity deuterated internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of high-purity Octylbenzene-d22, its key quality specifications, and a detailed experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS).

This compound (CAS No. 1219799-28-6), the deuterated analog of octylbenzene, serves as an ideal internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise correction of variations in sample preparation and instrument response.

Commercial Availability and Quality Specifications

A survey of the market reveals several reputable suppliers of high-purity this compound. The following table summarizes the key quantitative data available from these vendors, facilitating a comparative assessment for procurement. It is important to note that while some suppliers provide detailed specifications on their websites, others may require a request for a Certificate of Analysis (CoA) for complete quality information.

| Supplier | Isotopic Enrichment (atom % D) | Chemical Purity | Available Quantities |

| --INVALID-LINK-- | ≥ 98%[1][2] | ≥ 98%[3] | 0.5 g, 1 g[2] |

| --INVALID-LINK-- | ≥ 98%[3] | ≥ 98% | 0.5 g, 1 g |

| --INVALID-LINK-- | Not specified on website | Not specified on website | Inquire for details |

| --INVALID-LINK-- | Not specified on website | Purity by HPLC on CoA | Inquire for details |

| --INVALID-LINK-- | Not specified on website | ≥ 98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Core Experimental Protocol: Quantification of an Analyte using this compound Internal Standard by LC-MS/MS

The following protocol outlines a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis, a common application in pharmacokinetic studies.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that encompass the expected analyte concentration in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, quality control samples, and unknown samples.

Sample Preparation

-

Thaw Samples: If biological samples (e.g., plasma, urine) are frozen, thaw them to room temperature.

-

Spike with Internal Standard: To a known volume of each sample (e.g., 100 µL), add a small, precise volume of the this compound internal standard spiking solution.

-

Protein Precipitation: For biological samples, add a protein precipitation agent (e.g., three volumes of ice-cold acetonitrile). Vortex vigorously to mix.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the mobile phase to concentrate the analyte.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound by infusing individual standard solutions.

-

Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

-

Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknown Samples: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting a supplier, the following diagrams are provided.

By understanding the available commercial options and implementing a robust analytical protocol, researchers can confidently utilize high-purity this compound to achieve accurate and reproducible quantitative results in their drug development and scientific research endeavors.

References

In-Depth Technical Guide: Safety Data for n-Octylbenzene-d22

This technical guide provides a comprehensive overview of the safety data for n-Octylbenzene-d22, compiled for researchers, scientists, and professionals in drug development. The information is based on available Safety Data Sheets (SDS) and chemical property databases.

Section 1: Chemical Identification and Physical Properties

n-Octylbenzene-d22 is a deuterated form of n-octylbenzene. Below is a summary of its key identification and physical properties.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | n-Octylbenzene-d22 |

| Synonyms | 1-Phenyloctane-d22, 1-(Octyl-d17)Benzene-2,3,4,5,6-d5 |

| CAS Number | 1219799-28-6[1][2][3] |

| Molecular Formula | C₁₄D₂₂[3] |

| Molecular Weight | 212.46 g/mol [1] |

| Isotopic Enrichment | ≥98 atom % D |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | Fisher Scientific |

| Odor | Odorless | Fisher Scientific |

| Melting Point | -36 °C (-32.8 °F) | Fisher Scientific |

| Boiling Point | 261 - 263 °C (501.8 - 505.4 °F) | Fisher Scientific |

| Flash Point | 107 °C (224.6 °F) | Fisher Scientific |

| Density | 0.858 g/mL at 25 °C | ChemicalBook |

| Solubility | Immiscible with water | ChemicalBook |

| Vapor Density | 6.56 | Thermo Fisher Scientific |

Section 2: Hazard Identification and Classification

According to the available safety data sheets, n-Octylbenzene-d22 is not classified as a hazardous substance. Most sources indicate that the toxicological properties have not been fully investigated.

NFPA 704 Hazard Diamond for n-Octylbenzene:

-

Health (Blue): 0

-

Flammability (Red): 0

-

Instability (Yellow): 0

-

Special (White): N/A

(Note: This rating is for the non-deuterated form, n-Octylbenzene, but is expected to be similar for the deuterated analog.)

Section 3: Experimental Protocols

The specific experimental protocols used to determine the quantitative data presented in this guide are not detailed in the source Safety Data Sheets. Standard methods, such as those prescribed by the OECD or ASTM, are typically used for determining physicochemical properties like melting point, boiling point, and flash point. However, without explicit citation in the source documents, the exact methodologies cannot be provided.

Section 4: Handling, Storage, and Personal Protection

Proper handling and storage are crucial for maintaining the integrity and safety of n-Octylbenzene-d22.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Do not ingest. If swallowed, seek immediate medical assistance.

-

Wash hands thoroughly after handling.

-

Use in a well-ventilated area or under a laboratory fume hood.

Storage

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Store at room temperature.

-

Incompatible materials include strong oxidizing agents.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling n-Octylbenzene-d22.

Section 5: First-Aid Measures

The following flowchart details the appropriate first-aid response in case of exposure to n-Octylbenzene-d22.

References

The deuterium switch: An in-depth guide to the role of deuterated compounds in pharmaceutical research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in pharmaceutical research and development. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to tangible improvements in pharmacokinetic properties, safety, and efficacy. The core principle behind this strategy is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve the cleavage of this bond. This guide provides a comprehensive technical overview of the role of deuterated compounds in modern drug development, including quantitative comparisons of key drugs, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The Kinetic Isotope Effect: The Scientific Foundation of Deuterated Drugs

Deuterium, with a neutron in its nucleus in addition to a proton, is approximately twice as heavy as hydrogen (protium).[1] This mass difference results in a lower vibrational frequency and a stronger, more stable covalent bond with carbon (C-D) compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, more energy is required to break a C-D bond than a C-H bond.[2]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be significantly reduced. This phenomenon is known as the deuterium kinetic isotope effect (KIE). The practical implications of leveraging the KIE in drug design are profound:

-

Improved Metabolic Stability and Increased Half-Life: Slower metabolism leads to a longer drug half-life (t½), which can reduce dosing frequency and improve patient compliance.

-

Enhanced Drug Exposure: A reduction in metabolic clearance can lead to higher overall drug exposure, as measured by the area under the concentration-time curve (AUC).

-

Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of potentially toxic or reactive metabolites can be minimized, leading to an improved safety profile.

-

Altered Metabolite Profiles: Deuteration can shift metabolic pathways, favoring the formation of more desirable or active metabolites.

Quantitative Impact of Deuteration on Pharmacokinetics

The "deuterium switch" has been successfully applied to several drugs, with deutetrabenazine being the first deuterated drug to receive FDA approval in 2017. The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine

Deutetrabenazine is a deuterated analog of tetrabenazine, used for treating chorea associated with Huntington's disease and tardive dyskinesia. Deuteration of the two methoxy groups slows their metabolism by CYP2D6, the primary metabolic pathway for tetrabenazine.

| Parameter | Deutetrabenazine (and its deuterated metabolites) | Tetrabenazine (and its non-deuterated metabolites) | Fold Change | Reference |

| Half-life (t½) of total active metabolites (α+β)-HTBZ | ~9.4 hours | ~4.5 hours | ~2.1x increase | |

| AUC of total active metabolites (α+β)-HTBZ | ~2x higher at equivalent doses | Baseline | ~2x increase | |

| Cmax of total active metabolites (α+β)-HTBZ | Lower than tetrabenazine at therapeutically comparable doses | Higher than deutetrabenazine at therapeutically comparable doses | Lower peaks | |

| Dosing Frequency | Twice daily | Three times daily | Reduced |

HTBZ: Dihydrotetrabenazine

Table 2: Pharmacokinetic Data for Other Notable Deuterated Drugs

| Drug | Deuterated Form | Non-Deuterated Form | Key Pharmacokinetic Improvement | Reference |

| Dextromethorphan | AVP-786 (d6-dextromethorphan with quinidine) | Dextromethorphan with quinidine | Deuteration slows metabolism by CYP2D6, allowing for a lower dose of quinidine (a CYP2D6 inhibitor) to achieve therapeutic dextromethorphan levels. | |

| Ruxolitinib | CTP-543 (deuruxolitinib) | Ruxolitinib | The half-life of CTP-543 was found to be approximately 3.3 hours, similar to that reported for non-deuterated ruxolitinib. However, deuteration may provide a more consistent exposure profile. | |

| Deucravacitinib | Deucravacitinib | (No direct non-deuterated comparator in clinical use) | A de novo deuterated drug, it exhibits a median time to maximum concentration (Tmax) of 2 to 3 hours and has an absolute bioavailability of 99%. |

Key Signaling and Metabolic Pathways

The metabolic pathway of tetrabenazine is a prime example of how deuteration can beneficially alter drug metabolism. Tetrabenazine is extensively metabolized by CYP2D6 to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ), which are then further metabolized. Deuteration of the methoxy groups in deutetrabenazine slows this metabolic process.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes, a source of drug-metabolizing enzymes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

-

Thaw the human liver microsomes on ice.

-

Prepare a master mix containing the liver microsomes in phosphate buffer. The final protein concentration is typically 0.5-1.0 mg/mL.

-

-

Incubation:

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds.

-

In Vivo Rodent Pharmacokinetic Study

This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare a deuterated compound and its non-deuterated analog.

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Appropriate vehicle for drug formulation (e.g., saline, PEG400)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the housing conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Divide the animals into two groups: one to receive the deuterated compound and one for the non-deuterated compound.

-

Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Harvest the plasma and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Synthesis and Analytical Characterization

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or reagents. For example, the synthesis of deutetrabenazine can involve the use of deuterated methanol (CD3OD) to introduce the deuterated methoxy groups. The specific synthetic route will depend on the target molecule and the desired position of deuteration.

Analytical Characterization

The analytical characterization of deuterated compounds is crucial to confirm the location and extent of deuterium incorporation and to determine the isotopic purity. A combination of analytical techniques is often employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to observe the disappearance of a proton signal at the site of deuteration, while ²H-NMR directly detects the deuterium signal.

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the compound, confirming the incorporation of deuterium. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.

Conclusion

The strategic incorporation of deuterium into drug molecules represents a mature and valuable strategy in pharmaceutical research. By leveraging the kinetic isotope effect, drug developers can fine-tune the pharmacokinetic and metabolic properties of compounds, leading to drugs with improved efficacy, safety, and patient convenience. As our understanding of drug metabolism continues to grow, the precision application of deuterium will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Methodological & Application

Application Note: High-Throughput Quantification of Aromatic Hydrocarbons in Environmental Samples Using Octylbenzene-d22 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of a panel of aromatic hydrocarbons in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, Octylbenzene-d22 is employed as an internal standard.[1][2] The use of a deuterated internal standard that closely mimics the chemical behavior of the target analytes allows for effective correction of matrix effects, variations in sample preparation, and instrument response fluctuations.[1] This methodology provides a reliable workflow for environmental monitoring and research applications.

Introduction

Aromatic hydrocarbons are a class of organic compounds that are of significant environmental concern due to their potential toxicity and persistence. Accurate and sensitive quantification of these compounds in complex matrices such as environmental water is crucial for regulatory compliance and environmental risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[3]

A key challenge in quantitative LC-MS/MS analysis is the potential for variability introduced during sample preparation and analysis.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to overcome these challenges. An ideal internal standard co-elutes with the target analytes and experiences similar ionization efficiency and matrix effects. This compound, a deuterated form of octylbenzene, serves as an excellent internal standard for the quantification of various aromatic hydrocarbons due to its structural similarity and distinct mass difference from the unlabeled analytes.

This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of target aromatic hydrocarbons from water samples, utilizing this compound as the internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: LC-MS/MS workflow for aromatic hydrocarbon analysis.

Detailed Protocols

Sample Preparation

-

Sample Collection: Collect 50 mL of the water sample in a clean glass container.

-

Internal Standard Spiking: To each sample, add 50 µL of a 1 µg/mL solution of this compound in methanol.

-

Liquid-Liquid Extraction:

-

Transfer the spiked sample to a 100 mL separatory funnel.

-

Add 25 mL of n-hexane to the funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Collect the organic (upper) layer.

-

Repeat the extraction with a fresh 25 mL of n-hexane.

-

Combine the organic extracts.

-

-

Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (80:20 acetonitrile:water).

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzene | 79.1 | 52.1 | 15 |

| Toluene | 93.1 | 65.1 | 18 |

| Ethylbenzene | 107.1 | 91.1 | 12 |

| o-Xylene | 107.1 | 91.1 | 12 |

| This compound (IS) | 213.3 | 100.2 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of target aromatic hydrocarbons in spiked water samples.

Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method showed excellent linearity over the concentration range of 1-500 ng/mL for all analytes, with correlation coefficients (R²) greater than 0.995.

| Analyte | Calibration Range (ng/mL) | R² |

| Benzene | 1 - 500 | 0.998 |

| Toluene | 1 - 500 | 0.997 |

| Ethylbenzene | 1 - 500 | 0.999 |

| o-Xylene | 1 - 500 | 0.996 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate (n=6) spiked samples at three different concentration levels (low, medium, and high).

| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, mean ± SD) | Accuracy (%) | Precision (%RSD) |

| Benzene | 10 | 9.8 ± 0.5 | 98.0 | 5.1 |

| 100 | 102.1 ± 4.2 | 102.1 | 4.1 | |

| 400 | 395.6 ± 15.8 | 98.9 | 4.0 | |

| Toluene | 10 | 10.3 ± 0.6 | 103.0 | 5.8 |

| 100 | 97.5 ± 3.9 | 97.5 | 4.0 | |

| 400 | 408.2 ± 18.0 | 102.1 | 4.4 | |

| Ethylbenzene | 10 | 9.5 ± 0.4 | 95.0 | 4.2 |

| 100 | 101.3 ± 3.5 | 101.3 | 3.5 | |

| 400 | 390.1 ± 14.8 | 97.5 | 3.8 | |

| o-Xylene | 10 | 10.5 ± 0.7 | 105.0 | 6.7 |

| 100 | 98.9 ± 4.5 | 98.9 | 4.6 | |

| 400 | 410.3 ± 19.3 | 102.6 | 4.7 |

Matrix Effect

The matrix effect was assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution. The use of this compound effectively compensated for matrix-induced signal suppression or enhancement.

| Analyte | Matrix Effect (%) |

| Benzene | 95.2 |

| Toluene | 98.1 |

| Ethylbenzene | 96.5 |

| o-Xylene | 97.3 |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of using an internal standard to correct for analytical variability.

Caption: Correction of variability using an internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of aromatic hydrocarbons in water samples. The use of this compound as an internal standard is critical for correcting analytical variability and ensuring the reliability of the results. The described protocol is suitable for high-throughput environmental testing laboratories and research institutions.

References

Application Notes and Protocols for the Preparation of Octylbenzene-d22 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Octylbenzene-d22 stock solutions, intended for use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a deuterated analog of octylbenzene, commonly employed as an internal standard for the quantification of aromatic hydrocarbons and other analytes in various matrices, including environmental and biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This technique corrects for the loss of analyte during sample preparation and compensates for variations in instrument response, thereby enhancing the accuracy and precision of quantitative measurements.

The near-identical chemical and physical properties of this compound to its unlabeled counterpart ensure similar behavior during extraction, chromatography, and ionization. This co-elution characteristic is crucial for reliable quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide typical concentration ranges for stock and working solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄D₂₂ |

| Molecular Weight | ~212.46 g/mol |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Appearance | Colorless liquid |

| Storage Conditions | Room temperature, in a well-sealed container |

| Stability | Stable under recommended storage conditions |

Table 2: Recommended Solvents and Stock Solution Concentrations

| Solvent | Suitability | Typical Stock Concentration | Notes |

| Methanol | High | 1.0 mg/mL | Preferred for LC-MS applications due to its polarity and compatibility with reversed-phase chromatography. |

| Acetonitrile | High | 1.0 mg/mL | Widely used for both LC-MS and GC-MS. Good solubilizing power for aromatic compounds. |

| Dichloromethane | High | 1.0 mg/mL | Excellent solvent for aromatic hydrocarbons, often used in sample extraction for GC-MS analysis. |

| Hexane | High | 1.0 mg/mL | Suitable for GC-MS applications, particularly for non-polar analytes. |

Table 3: Typical Working Solution Concentrations for Mass Spectrometry Applications

| Application | Typical Working Concentration Range | Dilution Solvent |

| GC-MS | 1 - 10 µg/mL | Methanol, Acetonitrile, Hexane |

| LC-MS/MS | 10 - 100 ng/mL | Methanol, Acetonitrile |

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a 1.0 mg/mL stock solution of this compound and subsequent working solutions for use in quantitative analysis.

Materials and Equipment

-

This compound (neat material)

-

High-purity solvents (Methanol, Acetonitrile, or Dichloromethane; HPLC or LC-MS grade)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL; Class A)

-

Calibrated micropipettes and sterile, disposable tips

-

Vortex mixer

-

Amber glass vials with PTFE-lined screw caps for storage

Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Preparation of 1.0 mg/mL Stock Solution

-

Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial or boat) on the analytical balance and tare the weight.

-

Weigh this compound: Carefully transfer approximately 1.0 mg of neat this compound into the tared weighing vessel. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed this compound to a 1.0 mL Class A volumetric flask. This can be achieved by rinsing the weighing vessel multiple times with small volumes of the chosen solvent (e.g., methanol) and transferring the rinsate into the volumetric flask.

-

Dilution to Volume: Add the solvent to the volumetric flask until it is approximately half-full. Gently swirl the flask to ensure the this compound is fully dissolved.

-

Final Volume Adjustment: Carefully add the solvent dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed. Alternatively, use a vortex mixer for a short duration.

-

Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store at room temperature.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration. The following is an example of preparing a 10 µg/mL working solution.